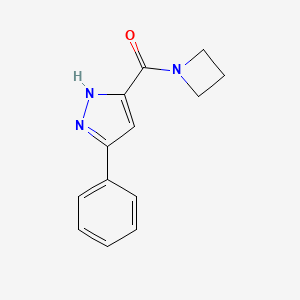
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is also known as FP-2EN-DA or N-(2-propenyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-carboxamide. This compound has been of great interest to researchers due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its binding to the dopamine transporter (DAT) protein. This compound acts as a competitive inhibitor of DAT, which leads to an increase in the levels of dopamine in the synaptic cleft. This increase in dopamine levels results in the activation of dopamine receptors, which leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide are primarily mediated by its effects on the dopaminergic system. This compound has been shown to increase the levels of extracellular dopamine in various brain regions, which leads to an increase in locomotor activity, reward-seeking behavior, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments are its high potency and selectivity for the dopamine transporter protein. This compound has been extensively studied for its effects on the dopaminergic system, which makes it an ideal tool for studying various neurological disorders. The limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide. Some of these include:
1. Further studies on the effects of this compound on other neurotransmitter systems such as serotonin and norepinephrine.
2. Development of more potent and selective DAT inhibitors based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders.
4. Studies on the long-term effects of this compound on the dopaminergic system and its potential for inducing neurotoxicity.
In conclusion, 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide is a potent and selective dopamine transporter ligand that has potential applications in various fields, including medicinal chemistry and neuroscience. Further research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide involves the reaction of 4-fluoroacetophenone with propargylamine in the presence of sodium hydride to form 4-(4-fluorophenyl)-N-prop-2-ynylacetamide. This intermediate is then subjected to hydrogenation in the presence of palladium on carbon to obtain 4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective dopamine transporter (DAT) ligand. This compound has been used to study the role of DAT in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-9-17-15(19)18-10-7-13(8-11-18)12-3-5-14(16)6-4-12/h2-7H,1,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWLMZLRJZBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)



![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
